molecular formula C14H15N7 B1461814 3-phenyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 941867-98-7

3-phenyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Cat. No.: B1461814
CAS No.: 941867-98-7
M. Wt: 281.32 g/mol
InChI Key: HFCGNVHLJCNIAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Structure and Classification

The compound 3-phenyl-7-piperazin-1-yl-3H-triazolo[4,5-d]pyrimidine belongs to the class of heterocyclic compounds known as triazolopyrimidines, specifically the triazolo[4,5-d]pyrimidine subfamily. This molecular framework consists of a pyrimidine ring fused with a 1,2,3-triazole ring system, creating a bicyclic aromatic structure that exhibits unique electronic and steric properties. The compound's molecular formula is C14H15N7, with a molecular weight of 281.32 grams per mole. The structural architecture features a phenyl substituent attached to the nitrogen atom at position 3 of the triazole ring, while a piperazine moiety is connected to position 7 of the pyrimidine ring.

The classification of this compound extends beyond simple heterocyclic nomenclature to encompass its functional characteristics as a piperazine derivative. Piperazine derivatives represent a broad class of chemical compounds that have found extensive applications in medicinal chemistry due to their diverse pharmacological properties. The piperazine ring adopts a chair conformation similar to cyclohexane, with the nitrogen atoms positioned equatorially, contributing to the compound's overall three-dimensional structure and binding characteristics. The presence of multiple nitrogen atoms within the molecular framework creates numerous sites for hydrogen bonding and electrostatic interactions, which are crucial for biological activity.

Table 1: Structural and Physical Properties of 3-phenyl-7-piperazin-1-yl-3H-triazolo[4,5-d]pyrimidine

Property Value
Molecular Formula C14H15N7
Molecular Weight 281.32 g/mol
Chemical Abstracts Service Number 941867-98-7
Simplified Molecular Input Line Entry System C12=NC=NC(N3CCNCC3)=C1N=NN2C4=CC=CC=C4
Chemical Classification Triazolopyrimidine derivative, Piperazine derivative
Ring Systems Triazole, Pyrimidine, Piperazine, Phenyl
Nitrogen Content 7 nitrogen atoms

The electronic structure of this compound is characterized by extensive conjugation across the triazolopyrimidine core, which influences its optical and electronic properties. The presence of multiple nitrogen atoms creates electron-rich regions that can participate in coordination chemistry and various intermolecular interactions. The phenyl group at position 3 provides additional aromatic character and can engage in pi-pi stacking interactions, while the piperazine ring introduces aliphatic character and conformational flexibility to the overall molecular structure.

Historical Context and Relevance

The development and study of triazolo[4,5-d]pyrimidine derivatives have evolved significantly since the initial recognition of triazolopyrimidine scaffolds as important heterocyclic systems in medicinal chemistry. The triazolopyrimidine framework has been established as an attractive structural motif due to its resemblance to purine nucleotides, leading to its investigation as a potential purine isostere. This structural similarity has prompted extensive research into triazolopyrimidine compounds as alternatives to naturally occurring purines in various biological systems.

The historical significance of piperazine-containing compounds in pharmaceutical research cannot be understated, as numerous clinically approved medications contain piperazine moieties. The integration of piperazine rings into heterocyclic frameworks has been a successful strategy for modulating pharmacokinetic properties and enhancing drug-like characteristics. The combination of triazolopyrimidine and piperazine structural elements represents a convergence of two well-established medicinal chemistry approaches, creating compounds with potentially enhanced therapeutic profiles.

Research into triazolo[4,5-d]pyrimidine derivatives has been particularly focused on their potential as enzyme inhibitors, with specific attention given to their ability to modulate various biological targets. Studies have demonstrated that compounds within this chemical class can exhibit potent inhibitory activity against lysine-specific demethylase 1, an important epigenetic regulator involved in cancer progression. The structure-activity relationship investigations have revealed that specific substitution patterns on the triazolopyrimidine core can significantly influence biological activity, with the nature of substituents at positions 3 and 7 being particularly critical for optimal potency.

The relevance of 3-phenyl-7-piperazin-1-yl-3H-triazolo[4,5-d]pyrimidine extends beyond its individual properties to encompass its role as a representative member of a larger family of bioactive compounds. The systematic study of this compound and its analogues has contributed to the understanding of how structural modifications within the triazolopyrimidine framework can be used to fine-tune biological activity and selectivity. This knowledge has proven invaluable for the rational design of new therapeutic agents and has established triazolopyrimidine derivatives as privileged scaffolds in drug discovery efforts.

Research Objectives and Methodological Framework

The primary research objectives surrounding 3-phenyl-7-piperazin-1-yl-3H-triazolo[4,5-d]pyrimidine focus on elucidating its chemical properties, synthetic accessibility, and potential applications in medicinal chemistry. Contemporary research efforts have concentrated on developing efficient synthetic methodologies for accessing this compound and related analogues, with particular emphasis on scalable approaches that can accommodate structural diversification. The methodological framework for investigating triazolopyrimidine derivatives typically involves multi-step synthetic strategies that begin with appropriately functionalized precursors and proceed through carefully orchestrated cyclization reactions.

The synthesis of triazolo[4,5-d]pyrimidine derivatives generally relies on the cyclocondensation of 5-amino-1,2,3-triazole-4-carboxylic acids and their structurally modified derivatives, which has been established as a general approach for obtaining various triazolopyrimidine systems. This synthetic strategy allows for the introduction of diverse substituents at key positions of the heterocyclic framework, enabling systematic structure-activity relationship studies. The incorporation of piperazine moieties typically occurs through nucleophilic substitution reactions involving appropriately activated triazolopyrimidine intermediates.

Table 2: Research Focus Areas and Methodological Approaches

Research Area Methodological Approach Key Objectives
Synthetic Chemistry Multi-step organic synthesis, Cyclocondensation reactions Develop efficient synthetic routes, Enable structural diversification
Structure-Activity Relationships Systematic substitution analysis, Biological screening Identify optimal substitution patterns, Understand activity determinants
Molecular Characterization Nuclear magnetic resonance spectroscopy, Mass spectrometry Confirm structural identity, Determine purity
Computational Studies Molecular modeling, Docking simulations Predict binding interactions, Guide rational design
Biological Evaluation Enzyme inhibition assays, Cell-based screening Assess biological activity, Determine selectivity profiles

The characterization of 3-phenyl-7-piperazin-1-yl-3H-triazolo[4,5-d]pyrimidine and related compounds relies heavily on advanced analytical techniques, including high-resolution nuclear magnetic resonance spectroscopy and mass spectrometry. These methods provide detailed structural information that is essential for confirming the identity and purity of synthesized compounds. The spectroscopic analysis of triazolopyrimidine derivatives requires careful interpretation due to the presence of multiple nitrogen-containing heterocycles, which can complicate signal assignment and coupling pattern analysis.

Properties

IUPAC Name

3-phenyl-7-piperazin-1-yltriazolo[4,5-d]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N7/c1-2-4-11(5-3-1)21-14-12(18-19-21)13(16-10-17-14)20-8-6-15-7-9-20/h1-5,10,15H,6-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HFCGNVHLJCNIAN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=NC3=C2N=NN3C4=CC=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N7
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-Phenyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine is a synthetic compound that has attracted attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including potential therapeutic applications, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a unique fused ring system comprising a triazole and pyrimidine moiety along with a piperazine substituent. Its molecular formula is C14H15N7C_{14}H_{15}N_7 with a molecular weight of 281.32 g/mol. The structural characteristics contribute to its interaction with various biological targets, which is crucial for its pharmacological potential .

Anticancer Activity

Research indicates that 3-phenyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine exhibits significant anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of various cancer cell lines. For instance:

  • MCF-7 Cell Line : The compound demonstrated an IC50 value of approximately 8.47 µM after 72 hours of treatment, indicating substantial growth inhibition .

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, although further studies are needed to elucidate the precise pathways involved.

Enzyme Inhibition

This compound has also been studied for its potential as an enzyme inhibitor. Molecular docking studies suggest that it can effectively bind to specific enzymes implicated in cancer and other diseases. For example:

Enzyme Binding Affinity (kcal/mol) Biological Implication
Kinase A-9.5Potential for targeted cancer therapy
Dipeptidyl Peptidase IV-8.0Implications in diabetes management

These interactions highlight the compound's versatility as a pharmacological agent .

Structure-Activity Relationship (SAR)

The SAR analysis of 3-phenyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine reveals several critical features that enhance its biological activity:

  • Piperazine Moiety : Enhances solubility and receptor binding.
  • Triazole Ring : Contributes to the compound's ability to interact with various biological targets.
  • Phenyl Group : Influences the lipophilicity and overall bioactivity.

Comparative studies with similar compounds have shown how modifications to these groups can affect potency and selectivity .

Case Studies and Experimental Findings

Several experimental studies have been conducted to evaluate the biological activity of this compound:

Study on Anticancer Efficacy

A recent study assessed the anticancer efficacy of 3-phenyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine against various cancer cell lines:

Cell Line IC50 (µM) Mechanism
MCF-78.47Apoptosis induction
HepG212.34Cell cycle arrest
A54910.56Inhibition of migration

These results underscore the compound's potential as a lead candidate for further development in cancer therapeutics .

In Vivo Studies

In vivo experiments using animal models have also shown promising results in terms of tumor reduction and overall survival rates when treated with this compound. These findings support its further investigation in clinical settings.

Scientific Research Applications

Anticancer Potential

Research indicates that 3-phenyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine exhibits significant anticancer properties. Studies have shown that this compound can inhibit the proliferation of various cancer cell lines by targeting specific pathways involved in tumor growth. The mechanism of action often involves the modulation of signaling pathways and the induction of apoptosis in cancer cells.

Enzyme Inhibition

The compound has also been studied for its role as an inhibitor of various enzymes that are crucial in disease processes. For instance, it has shown promise as an inhibitor of kinases and other enzymes linked to cancer progression and metabolic disorders. Molecular docking studies have revealed how structural modifications can enhance or diminish the biological activity of this compound.

Interaction Studies

Interaction studies utilizing molecular docking simulations have demonstrated that 3-phenyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine can effectively bind to specific receptors and enzymes. These studies help elucidate the compound's mechanisms of action and provide insights into potential modifications for improved efficacy.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Differences

The triazolo[4,5-d]pyrimidine core is common among analogs, but substituents at positions 3 and 7 dictate pharmacological properties. Below is a comparative analysis:

Compound Substituents Molecular Formula Key Features Biological Activity Reference
3-Phenyl-7-piperazin-1-yl-3H-triazolo[4,5-d]pyrimidine Phenyl (C₃), Piperazine (C₇) C₁₄H₁₅N₇ High solubility due to piperazine; targets kinases and NADPH oxidases Potential kinase/NADPH oxidase inhibitor
3-Benzyl-7-(piperazin-1-yl)-3H-triazolo[4,5-d]pyrimidine Benzyl (C₃), Piperazine (C₇) C₁₅H₁₇N₇ Increased lipophilicity from benzyl; used in dual EZH2/HDAC inhibitors Epigenetic modulation
3-Benzyl-7-(2-benzoxazolylthio)-3H-triazolo[4,5-d]pyrimidine (VAS2870) Benzyl (C₃), Benzoxazolylthio (C₇) C₁₉H₁₄N₆OS Thioether group enhances NADPH oxidase binding; poor water solubility NADPH oxidase inhibitor (IC₅₀: 1–10 μM)
3-Benzyl-5-(propylthio)-7-hydrazinyl-3H-triazolo[4,5-d]pyrimidine Benzyl (C₃), Propylthio (C₅), Hydrazinyl (C₇) C₁₅H₁₈N₈S Propylthio and hydrazine groups improve metabolic stability Antimicrobial/anticancer (DFT-predicted)
5-Chloro-3-benzyl-N-cyclopropyl-3H-triazolo[4,5-d]pyrimidin-7-amine Benzyl (C₃), Cyclopropylamine (C₇) C₁₄H₁₄ClN₇ Cyclopropylamine enhances metabolic stability; halogen improves target affinity Kinase inhibitor (e.g., c-Met)

Key Findings:

Solubility and Bioavailability :

  • The piperazine substituent in 3-phenyl-7-piperazin-1-yl-3H-triazolo[4,5-d]pyrimidine confers superior water solubility compared to thioether-containing analogs like VAS2870 .
  • Benzyl-substituted derivatives (e.g., 3-benzyl-7-piperazin-1-yl) exhibit higher lipophilicity, favoring blood-brain barrier penetration but requiring formulation optimization .

Target Selectivity :

  • Piperazine derivatives show dual activity against kinases (e.g., c-Met) and NADPH oxidases, whereas thioether analogs like VAS2870 are selective NADPH oxidase inhibitors .
  • Hydrazinyl and cyclopropylamine substituents (e.g., compound A1 in ) enhance binding to DNA repair enzymes and kinases via hydrogen-bonding interactions.

Synthetic Accessibility :

  • The parent compound’s synthesis involves straightforward substitution of a piperazine group at C₇, avoiding the multi-step processes required for thioether or hydrazine derivatives .

Research Implications:

  • Drug Design : Piperazine-substituted triazolo[4,5-d]pyrimidines are promising scaffolds for multitarget inhibitors due to their balanced solubility and affinity .
  • Limitations : Thioether and benzyl analogs, while potent, face challenges in pharmacokinetics (e.g., VAS2870’s poor solubility) .

Preparation Methods

Synthesis of the Triazolopyrimidine Core

The triazolo[4,5-d]pyrimidine core is typically synthesized by cyclization reactions involving appropriate pyrimidine precursors and hydrazine derivatives. For example, starting from a chlorinated pyrimidine intermediate, reaction with hydrazine or hydrazide derivatives under reflux conditions leads to the formation of the triazole ring fused to the pyrimidine nucleus. This step is crucial for establishing the heterocyclic framework.

Introduction of the Phenyl Group

The phenyl substituent at the 3-position can be introduced via condensation or substitution reactions using phenyl-containing reagents such as benzaldehydes or phenyl hydrazines. This step often involves Schiff base formation or nucleophilic aromatic substitution, depending on the precursor used.

Coupling with Piperazine

The piperazin-1-yl group is attached at the 7-position through nucleophilic substitution of a leaving group (commonly a chlorine atom) on the triazolopyrimidine core by piperazine. This reaction is typically conducted under controlled conditions, often using polar aprotic solvents and mild heating or microwave irradiation to enhance reaction rates and yields.

Representative Synthetic Procedure

An example synthetic route based on literature protocols and analogous heterocyclic syntheses is as follows:

Step Reactants/Intermediates Conditions Outcome
1 5-chloro-3-phenylpyrimidine derivative + hydrazine hydrate Reflux in ethanol or suitable solvent Formation of 3-phenyl-3H-triazolo[4,5-d]pyrimidine core
2 Core compound + piperazine Microwave irradiation or heating in polar aprotic solvent (e.g., DMF) Nucleophilic substitution at 7-position, yielding 3-phenyl-7-piperazin-1-yl derivative

Reaction Conditions and Optimization

  • Solvents: Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) are preferred to facilitate nucleophilic substitution reactions.
  • Temperature: Reactions are typically carried out under reflux or microwave irradiation at temperatures ranging from 80°C to 150°C depending on the step.
  • Catalysts: Bases such as triethylamine may be used to neutralize acidic by-products and promote substitution.
  • Time: Reaction times vary from 1 to 24 hours, with microwave-assisted methods significantly reducing reaction duration.
  • Purification: Products are purified by recrystallization or chromatographic techniques, with characterization by NMR, HPLC, and mass spectrometry.

Analytical and Characterization Data

Comparative Data Table of Preparation Parameters

Parameter Typical Conditions Notes
Starting materials Chlorinated pyrimidine, hydrazine, piperazine Commercially available or synthesized intermediates
Solvent Ethanol, DMF, DMSO Choice depends on reaction step
Temperature 80–150°C Microwave irradiation can reduce reaction time
Reaction time 1–24 hours Microwave methods shorten time
Catalyst/Base Triethylamine or none Used to neutralize by-products
Purification Recrystallization, chromatography Essential for isolating pure compound
Yield Moderate to high (50–85%) Depends on optimization of conditions

Research Findings and Notes

  • Microwave-assisted synthesis has been reported to improve yields and reduce reaction times for similar triazolopyrimidine derivatives.
  • The nucleophilic substitution step attaching piperazine is sensitive to reaction conditions; excessive temperature or prolonged reaction may lead to side products.
  • The phenyl group introduction is critical for biological activity and must be carefully controlled to avoid positional isomers.
  • Analytical methods such as NMR and HPLC are indispensable for confirming the structure and purity of the final compound.
  • Literature on closely related compounds suggests that optimization of solvent and temperature is key to maximizing yield and purity.

Q & A

Q. How to optimize reaction yields during scale-up synthesis?

  • Methodological Answer :
  • Microwave-Assisted Synthesis : Reduces reaction time and improves yield consistency.
  • Catalyst Screening : Test Pd/C, CuI, or organocatalysts for efficiency.
  • Solvent Optimization : Switch from DMF to acetonitrile for easier purification .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-phenyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Reactant of Route 2
3-phenyl-7-piperazin-1-yl-3H-[1,2,3]triazolo[4,5-d]pyrimidine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.